molecular formula C20H22FN5O B2953331 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034620-13-6

1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2953331
CAS No.: 2034620-13-6
M. Wt: 367.428
InChI Key: YAYGREOLSZLGCX-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a high-purity synthetic organic compound intended for research and development purposes. This small molecule features a complex structure that incorporates a pyrazole core, a pyridinyl substituent, and a fluorobenzyl-urea moiety. Compounds with these structural features are of significant interest in medicinal chemistry and drug discovery, particularly as potential scaffolds for investigating protein-protein interactions or as key intermediates in the synthesis of more complex target molecules. The presence of both hydrogen bond donor and acceptor groups in the urea linkage suggests potential for targeted binding with biological receptors. This product is provided for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area. For comprehensive handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-14-18(15(2)26(25-14)19-5-3-4-11-22-19)10-12-23-20(27)24-13-16-6-8-17(21)9-7-16/h3-9,11H,10,12-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGREOLSZLGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H18N4FC_{16}H_{18}N_{4}F and a molecular weight of approximately 302.34 g/mol. The structure includes a pyrazole ring, a pyridine moiety, and a urea functional group, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄F
Molecular Weight302.34 g/mol
Key Functional GroupsPyrazole, Urea, Pyridine

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazole and pyridine have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells through the modulation of signaling pathways involved in cell survival and apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been investigated for its inhibitory effects on tautomerase enzymes, which play crucial roles in various biochemical pathways.

  • Research Findings: A study highlighted that similar compounds exhibited competitive inhibition against MIF2 tautomerase with an IC50 value of 20 μM, indicating that structural modifications could enhance potency . The binding interactions were primarily through van der Waals forces and hydrogen bonds, suggesting a favorable fit within the enzyme's active site.

Antimicrobial Activity

Compounds featuring pyrazole and urea moieties have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies: A series of experiments tested derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely linked to its structural features. Modifications in the substituents on the pyrazole and pyridine rings can significantly influence its efficacy.

  • SAR Analysis: Research indicates that variations in the fluorobenzyl group can enhance binding affinity to target proteins, leading to improved biological outcomes . The presence of electron-withdrawing groups like fluorine may increase lipophilicity, facilitating better membrane penetration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Heterocyclic Moieties

A closely related analog, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS: 2034564-85-5), replaces the pyridin-2-yl group with a thiophen-2-yl substituent . Key differences include:

  • Thiophene (analog): Sulfur-containing ring increases lipophilicity, which may favor membrane permeability but reduce aqueous solubility.
  • Molecular Weight :
    • The target compound’s calculated molecular weight (~413.4 g/mol) is higher than the thiophene analog (372.5 g/mol), primarily due to the pyridine’s larger substituent.
Table 1: Structural and Physical Comparison
Compound Heterocyclic Substituent Molecular Weight Key Features
Target Compound Pyridin-2-yl ~413.4 Polar, hydrogen-bonding capable
1-(2-(3,5-dimethyl-1H-pyrazol... (CAS: 2034564-85-5) Thiophen-2-yl 372.5 Lipophilic, sulfur-containing

Thermal and Antimicrobial Properties of Pyrazole Derivatives

reports triazolo- and tetrazolo-pyridazine derivatives with pyrazole cores, such as E-4c (mp 285–288°C) and E-4d (mp 246–248°C). While these compounds differ significantly in structure, their high melting points suggest strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) due to aromatic and polar substituents .

highlights 1,3,4-thiadiazole derivatives derived from pyrazole precursors, demonstrating notable antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds outperformed others, underscoring the impact of substituents like nitro groups and thiadiazole rings on bioactivity .

Recommendations :

  • Experimental studies to determine melting points, solubility, and biological activity.
  • Comparative molecular docking or QSAR analyses to predict target binding efficiency.

This analysis underscores the critical role of heterocyclic substituents in modulating physicochemical and biological properties, warranting further empirical investigation.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can its purity and structure be validated?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of pyridin-2-yl-substituted pyrazole precursors with ethylenediamine derivatives to form the pyrazole-ethyl backbone.
  • Step 2: Introduction of the 4-fluorobenzyl group via urea coupling using reagents like carbodiimides (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
  • Characterization:
    • IR Spectroscopy: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
    • ¹H/¹³C NMR: Identify pyridyl protons (δ 7.5–8.5 ppm), fluorobenzyl aromatic signals (δ 6.8–7.3 ppm), and methyl groups (δ 2.1–2.5 ppm) .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:
Structural validation requires complementary techniques:

  • X-ray Crystallography: Single-crystal diffraction studies using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. This is critical for confirming the pyrazole-pyridin-2-yl geometry and urea linkage .
  • 2D NMR (COSY, HSQC): Correlate proton-proton and carbon-proton couplings to map connectivity, especially for distinguishing regioisomers .

Advanced: How can reaction yields be optimized, and by-products minimized during synthesis?

Methodological Answer:

  • Catalytic Optimization: Use Pd-catalyzed coupling for pyridin-2-yl introduction to enhance regioselectivity.
  • Solvent Control: Anhydrous DMF improves urea coupling efficiency; additives like HOBt reduce racemization .
  • Reaction Monitoring: TLC or HPLC-MS to track intermediates and terminate reactions at optimal conversion points .
  • By-product Mitigation:
    • Temperature Gradients: Gradual heating (e.g., 0°C → room temperature) reduces side reactions.
    • Scavenger Resins: Remove unreacted reagents during purification .

Advanced: How should discrepancies between spectroscopic data and expected structural features be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping proton signals in crowded aromatic regions) .
  • Isotopic Labeling: Use deuterated analogs to simplify NMR interpretation.
  • Computational NMR Prediction: Tools like Gaussian or ACD/Labs simulate spectra for comparison with experimental data .
  • Crystallographic Refinement: SHELXL-determined crystal structures provide definitive bond connectivity, overriding conflicting spectroscopic interpretations .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Model binding to targets (e.g., kinases or GPCRs) using the compound’s 3D structure (from crystallography or DFT-optimized geometry) .
  • MD Simulations (GROMACS/NAMD): Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Modeling: Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity using descriptors like logP, polar surface area, and H-bonding capacity .

Advanced: How can SAR studies elucidate the pharmacophoric elements of this compound?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or pyridin-2-yl with pyrimidin-2-yl) to test steric/electronic effects .
  • Biological Assays: Screen analogs for activity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀/EC₅₀ determination).
  • 3D Pharmacophore Mapping: Tools like MOE or Schrödinger identify critical features (e.g., urea hydrogen-bond donors, aromatic π-stacking) .
  • Crystallographic Overlays: Compare bound conformations of analogs to refine pharmacophore models .

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